molecular formula C18H15BrN4O4S B12046650 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide

Cat. No.: B12046650
M. Wt: 463.3 g/mol
InChI Key: CAQWGWZDKDTKTK-ZIOFAICLSA-N
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Description

4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide is a complex organic compound with the molecular formula C18H15BrN4O4S and a molecular weight of 463.313 g/mol . This compound is known for its unique structure, which includes a nitrobenzaldehyde moiety, a benzodioxin ring, and a thiazolyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the thiazole ring.

    Introduction of the benzodioxin moiety: This step involves the incorporation of the benzodioxin ring into the molecule.

    Formation of the hydrazone linkage: This is done by reacting the intermediate compound with hydrazine or its derivatives.

    Final assembly and purification: The final compound is obtained by combining the intermediate products and purifying the resulting compound.

Chemical Reactions Analysis

4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes in bacteria, leading to its antibacterial activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide can be compared with other similar compounds, such as:

These similar compounds share structural features with 4-nitrobenzaldehyde [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazone hydrobromide but differ in their specific substituents, which can affect their chemical properties and biological activities.

Properties

Molecular Formula

C18H15BrN4O4S

Molecular Weight

463.3 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C18H14N4O4S.BrH/c23-22(24)14-4-1-12(2-5-14)10-19-21-18-20-15(11-27-18)13-3-6-16-17(9-13)26-8-7-25-16;/h1-6,9-11H,7-8H2,(H,20,21);1H/b19-10+;

InChI Key

CAQWGWZDKDTKTK-ZIOFAICLSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-].Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-].Br

Origin of Product

United States

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